molecular formula C17H20ClN3O2S B15121966 N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B15121966
M. Wt: 365.9 g/mol
InChI Key: IUQDGSGGNXUPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a chlorobenzenesulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring is often prepared via condensation reactions. The final step involves the sulfonylation of the piperidine intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide
  • N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-(oxan-4-yl)cyclopropanecarboxamide

Uniqueness

N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H20ClN3O2S/c1-20(17-7-2-3-10-19-17)15-8-11-21(12-9-15)24(22,23)16-6-4-5-14(18)13-16/h2-7,10,13,15H,8-9,11-12H2,1H3

InChI Key

IUQDGSGGNXUPFE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.